molecular formula C4H10N2O B12986023 (S)-Morpholin-3-amine

(S)-Morpholin-3-amine

Cat. No.: B12986023
M. Wt: 102.14 g/mol
InChI Key: CIVIECWFUYWCKU-BYPYZUCNSA-N
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Description

(S)-Morpholin-3-amine is a chiral secondary amine characterized by a six-membered morpholine ring containing one oxygen and one nitrogen atom. The amine group is positioned at the third carbon of the ring, and the stereochemistry at this carbon is designated as the S-enantiomer. Morpholine derivatives are widely utilized in pharmaceutical synthesis, agrochemicals, and coordination chemistry due to their ability to act as ligands or intermediates.

Properties

Molecular Formula

C4H10N2O

Molecular Weight

102.14 g/mol

IUPAC Name

(3S)-morpholin-3-amine

InChI

InChI=1S/C4H10N2O/c5-4-3-7-2-1-6-4/h4,6H,1-3,5H2/t4-/m0/s1

InChI Key

CIVIECWFUYWCKU-BYPYZUCNSA-N

Isomeric SMILES

C1COC[C@H](N1)N

Canonical SMILES

C1COCC(N1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-Morpholin-3-amine can be synthesized through several methods. One common approach involves the reduction of (S)-3-nitromorpholine using hydrogen gas in the presence of a palladium catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, yielding (S)-Morpholin-3-amine with high enantiomeric purity.

Another synthetic route involves the reductive amination of morpholine-3-carboxaldehyde with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride. This method also provides good yields and enantiomeric excess.

Industrial Production Methods

In an industrial setting, (S)-Morpholin-3-amine is often produced via catalytic hydrogenation of (S)-3-nitromorpholine. This process is scalable and can be optimized for high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency of this production method.

Chemical Reactions Analysis

Types of Reactions

(S)-Morpholin-3-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives using agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under mild to moderate conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.

Major Products

    Oxidation: Oxo derivatives of morpholine.

    Reduction: Secondary amines and other reduced forms.

    Substitution: Various substituted morpholine derivatives depending on the electrophile used.

Scientific Research Applications

(S)-Morpholin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or receptor ligand.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: (S)-Morpholin-3-amine is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism by which (S)-Morpholin-3-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it can act as an inhibitor by binding to the active site of an enzyme, preventing substrate access and thus inhibiting the enzyme’s function. The exact molecular targets and pathways involved vary depending on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Comparison

Table 1: Key Structural and Functional Properties
Compound Ring Size & Heteroatoms Amine Position Stereochemistry Notable Features
(S)-Morpholin-3-amine 6-membered (O, N) 3 S Dual heteroatoms enhance polarity; chiral center enables stereoselective interactions.
(S)-Tetrahydrofuran-3-amine 5-membered (O) 3 S Smaller ring size reduces steric hindrance; lacks nitrogen in the ring, limiting hydrogen-bonding diversity.
(S)-Azepan-3-amine 7-membered (N, azepane ring) 3 S Larger ring increases lipophilicity; conformational flexibility may improve membrane permeability.
6-Morpholinopyridin-3-amine 6-membered pyridine + morpholino 3 (pyridine) - Aromatic pyridine ring introduces π-π stacking potential; morpholino group adds solubility.

Detailed Analysis

(S)-Tetrahydrofuran-3-amine (OXOLAN-3-amine)
  • Structural Differences : The five-membered tetrahydrofuran ring lacks the nitrogen atom present in morpholine, reducing hydrogen-bonding capacity and electronic diversity .
  • Implications : Lower molecular weight and smaller ring size may enhance solubility in polar solvents compared to (S)-Morpholin-3-amine. However, the absence of a nitrogen atom in the ring could limit its utility in metal coordination or acid-base reactions.
(S)-Azepan-3-amine
  • Implications : The larger ring size may reduce steric constraints in binding pockets but could also increase metabolic instability compared to six-membered morpholine derivatives.
6-Morpholinopyridin-3-amine
  • Structural Differences: Combines a pyridine aromatic ring with a morpholino substituent. The aromatic system enables π-π interactions, while the morpholino group enhances solubility .

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